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Compound of Interest

2-Morpholino-1,3-thiazole-5-
Compound Name:
carbaldehyde

Cat. No. B085800

For Researchers, Scientists, and Drug Development Professionals

The morpholino-thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating
a wide array of biological activities. This guide provides a comparative analysis of the structure-
activity relationships (SAR) of various morpholino-thiazole derivatives, with a focus on their
anticancer, enzyme inhibitory, and antimicrobial properties. The information presented herein is
collated from recent scientific literature to aid in the rational design of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro biological activities of representative morpholino-
thiazole compounds. These tables are designed for easy comparison of the effects of different
structural modifications on biological potency.

Table 1: Anticancer Activity of Morpholino-Thiazole Derivatives
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Compound R Group Cell Line IC50 (pM) Reference
la 4-Cl HCT-116 7 [1]
1b 4-Cl HepG-2 4 [1]
1c 4-Cl MCF-7 3 [1]
2a 4-Br HCT-116 12 [1]
2b 4-Br HepG-2 7 [1]
2c 4-Br MCF-7 4 [1]

Table 2: Enzyme Inhibition by Morpholino-Thiazole Analogs

Compound Enzyme R Group IC50 (pM) Reference
Acetylcholinester

3a 4-NO2 17.41 £ 0.22 [2]
ase (AChE)

Butyrylcholineste ) o
3b 2,4-diCl Notable Activity 2]
rase (BChE)

da Tyrosinase 3-OH 3.22+0.70 (mM) [2]

4b Urease 4-F 16.79 £ 0.19 [2]
Carbonic

5a 4-NO2-phenyl 14-20 [3]
Anhydrase Il
Carbonic

5b 4-Cl-phenyl 31-59 [3]
Anhydrase ||

Table 3: Antimicrobial Activity of Morpholino-Thiazole Derivatives
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Compound Organism MIC (pg/mL) Reference
6a S. aureus 0.007-0.49 [4]
6b P. vulgaris 0.007-0.49 [4]
6¢c K. pneumonia 0.007-0.49 [4]
6d A. fumigatus 0.007-0.49 [4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro Cytotoxicity Assay (MTT Assay).[1]

o Cell Culture: Human cancer cell lines (HCT-116, HepG-2, MCF-7) were cultured in
appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a
humidified atmosphere with 5% CO2.

o Compound Treatment: Cells were seeded in 96-well plates and treated with various
concentrations of the test compounds for a specified duration (e.g., 24-48 hours).

o MTT Staining: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution was added to each well and incubated for 4 hours.

o Data Analysis: The formazan crystals formed were dissolved in DMSO, and the absorbance
was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50
value, the concentration of the compound that inhibits 50% of cell growth, was calculated
from the dose-response curves.

2. Enzyme Inhibition Assays

o Cholinesterase Inhibition Assay[2]: The inhibitory activity against acetylcholinesterase
(AChE) and butyrylcholinesterase (BChE) was determined using a modified Ellman’s
method. The assay measures the hydrolysis of acetylthiocholine iodide or butyrylthiocholine
chloride by the respective enzymes. The reaction progress was monitored
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spectrophotometrically by measuring the formation of the yellow 5-thio-2-nitrobenzoate

anion.

o Tyrosinase Inhibition Assay[2]: The inhibitory effect on tyrosinase activity was assessed by
measuring the oxidation of L-DOPA. The formation of dopachrome was monitored by
measuring the absorbance at 475 nm.

o Urease Inhibition Assay[2]: Urease inhibition was determined by measuring the amount of
ammonia produced by the hydrolysis of urea. The amount of ammonia was quantified using
the indophenol method, and the absorbance was measured at 630 nm.

e Carbonic Anhydrase Inhibition Assay[3]: The inhibition of bovine carbonic anhydrase Il was
evaluated by measuring the esterase activity of the enzyme using p-nitrophenyl acetate as a
substrate. The rate of p-nitrophenol formation was monitored spectrophotometrically at 400
nm.

3. Antimicrobial Susceptibility Testing (Microdilution Method).[4]

e Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth
media to a specific density.

 Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate
containing the growth medium.

 Inoculation: Each well was inoculated with the microbial suspension.

e Incubation: The plates were incubated under appropriate conditions (temperature and time)
for microbial growth.

e MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the
lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing Molecular Interactions and Experimental
Processes

The following diagrams, generated using Graphviz, illustrate key concepts and workflows
related to the SAR of morpholino-thiazole compounds.
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Caption: General workflow for the development of morpholino-thiazole compounds.

Enzymatic Reaction

Substrate

i

Target Enzyme
(e.g., AChE, CA-II)

atalysis

Product

Binding to active site

Morpholino-Thiazole
Inhibitor

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

5/8 Tech Support


https://www.benchchem.com/product/b085800?utm_src=pdf-body-img
https://www.benchchem.com/product/b085800?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Caption: Mechanism of enzyme inhibition by morpholino-thiazole compounds.
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Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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